molecular formula C13H19NOSi B3375167 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1073135-75-7

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile

Cat. No.: B3375167
CAS No.: 1073135-75-7
M. Wt: 233.38 g/mol
InChI Key: DHEFGKJWEPVLHP-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is an organic compound that features a nitrile group attached to a carbon atom, which is also bonded to a 4-ethylphenyl group and a trimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile typically involves the reaction of 4-ethylbenzaldehyde with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often include:

    Catalyst: A Lewis acid such as zinc chloride or titanium tetrachloride.

    Solvent: Anhydrous solvents like dichloromethane or toluene.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trimethylsilyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: May be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would be related to the biological activity of the final pharmaceutical compound derived from it.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
  • 2-(4-Isopropylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
  • 2-(4-Phenyl)-2-[(trimethylsilyl)oxy]acetonitrile

Uniqueness

2-(4-Ethylphenyl)-2-[(trimethylsilyl)oxy]acetonitrile is unique due to the presence of the 4-ethylphenyl group, which can influence its reactivity and the properties of the final products derived from it. This makes it a valuable compound for specific synthetic applications where the ethyl group imparts desired characteristics.

Properties

IUPAC Name

2-(4-ethylphenyl)-2-trimethylsilyloxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOSi/c1-5-11-6-8-12(9-7-11)13(10-14)15-16(2,3)4/h6-9,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEFGKJWEPVLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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